molecular formula C17H13ClF3IN2O2S B2752379 ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate CAS No. 338966-83-9

ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate

Cat. No.: B2752379
CAS No.: 338966-83-9
M. Wt: 528.71
InChI Key: AJQKPBZGBNJOSM-NTEUORMPSA-N
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Description

ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups, such as the chloro, trifluoromethyl, pyridinyl, sulfanyl, and iodoanilino groups, contributes to its diverse reactivity and utility.

Scientific Research Applications

ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, and testing its reactivity. If it’s intended to be a drug, future research might involve testing its biological activity, first in vitro and then in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Sulfanyl Intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinethiol with an appropriate ethylating agent under controlled conditions.

    Coupling with Iodoaniline: The intermediate is then coupled with 4-iodoaniline in the presence of a suitable catalyst, such as palladium, to form the desired product.

    Acrylation: The final step involves the acrylation of the coupled product using ethyl acrylate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine.

    Substitution: Corresponding substituted products.

Comparison with Similar Compounds

ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate can be compared with similar compounds such as:

Uniqueness

  • Functional Groups : The combination of chloro, trifluoromethyl, pyridinyl, sulfanyl, and iodoanilino groups is unique to this compound.
  • Reactivity : The presence of multiple reactive sites allows for diverse chemical transformations.
  • Applications : Its potential applications in various fields make it a versatile compound for scientific research.

Properties

IUPAC Name

ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(4-iodoanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3IN2O2S/c1-2-26-16(25)14(9-23-12-5-3-11(22)4-6-12)27-15-13(18)7-10(8-24-15)17(19,20)21/h3-9,23H,2H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKPBZGBNJOSM-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)I)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=C(C=C1)I)/SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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